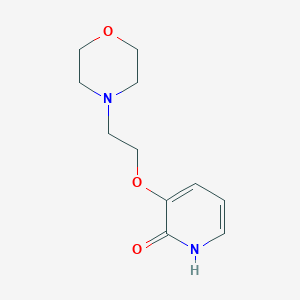

3-(2-Morpholinoethoxy)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2-Morpholinoethoxy)pyridin-2(1H)-one” is a chemical compound with the molecular formula C11H16N2O3 . It is also known as E-4031 and belongs to the class of ion channel blockers. The CAS Number for this compound is 1216116-65-2 .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis

The molecular structure of “3-(2-Morpholinoethoxy)pyridin-2(1H)-one” can be found in databases like PubChem . The compound has a molecular weight of 224.26.Chemical Reactions Analysis

The compound is involved in the remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction . This reaction is part of the synthesis process of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Morpholinoethoxy)pyridin-2(1H)-one” can be found in databases like PubChem . The compound has a molecular weight of 224.26.Wissenschaftliche Forschungsanwendungen

Catalysis and Protodeboronation

MEP has found utility in catalytic reactions, particularly in the protodeboronation of pinacol boronic esters. These esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has demonstrated a radical approach for protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Solid Forms and Pharmaceutical Applications

MEP has been investigated for its solid forms, including Forms A, B, and C of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. These solid forms have potential applications in pharmaceuticals. Researchers are exploring their stability, solubility, and bioavailability, aiming to develop novel drug formulations .

Wirkmechanismus

Target of Action

The primary target of 3-(2-Morpholinoethoxy)pyridin-2(1H)-one is tyrosine kinase . Tyrosine kinase is an enzyme that transfers a phosphate group from ATP to a tyrosine residue in a protein, a process called phosphorylation. This process is a crucial mechanism in signal transduction for the regulation of enzyme activity .

Mode of Action

3-(2-Morpholinoethoxy)pyridin-2(1H)-one acts as a tyrosine kinase inhibitor . It modulates the kinase signaling cascade, which is involved in the regulation of a wide variety of normal cellular signal transduction pathways . The compound mimics the mechanisms of chemotherapy by suspending the protooncogenic Src tyrosine kinase signaling pathway .

Biochemical Pathways

The biochemical pathways affected by 3-(2-Morpholinoethoxy)pyridin-2(1H)-one are those involving tyrosine kinases. These pathways play a role in many diseases and disorders. About 50% of the known oncogene products are protein tyrosine kinases, and their kinase activity has been shown to lead to cell transformation .

Result of Action

The molecular and cellular effects of 3-(2-Morpholinoethoxy)pyridin-2(1H)-one’s action involve the modulation of kinase signaling cascades. This modulation can lead to the prevention or treatment of diseases and disorders in which a tyrosine kinase plays a role .

Eigenschaften

IUPAC Name |

3-(2-morpholin-4-ylethoxy)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c14-11-10(2-1-3-12-11)16-9-6-13-4-7-15-8-5-13/h1-3H,4-9H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYGMZNGRCDQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(1-Cyanocyclopentyl)amino]-1-oxopropan-2-yl]cyclohexanecarboxamide](/img/structure/B2614489.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2614499.png)